molecular formula C9H8FIO3S B13009137 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone

Cat. No.: B13009137
M. Wt: 342.13 g/mol
InChI Key: XJDDLEUXQSGEHK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone is a chemical compound with the molecular formula C9H8FIO3S It is characterized by the presence of a fluorophenyl group, an iodine atom, and a methylsulfonyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluorophenyl ethanone through a Friedel-Crafts acylation reaction.

    Iodination: The fluorophenyl ethanone is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Biological Studies: It is employed in studies investigating the effects of fluorinated and iodinated compounds on biological systems.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-iodo-2-(methylsulfonyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)ethanone: Lacks the iodine and methylsulfonyl groups, resulting in different reactivity and applications.

    1-(4-Fluorophenyl)-2-iodoethanone: Similar structure but without the methylsulfonyl group, leading to different chemical properties.

    1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanone: Lacks the iodine atom, affecting its reactivity in substitution reactions.

The uniqueness of this compound lies in its combination of fluorine, iodine, and methylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8FIO3S

Molecular Weight

342.13 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-iodo-2-methylsulfonylethanone

InChI

InChI=1S/C9H8FIO3S/c1-15(13,14)9(11)8(12)6-2-4-7(10)5-3-6/h2-5,9H,1H3

InChI Key

XJDDLEUXQSGEHK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C(=O)C1=CC=C(C=C1)F)I

Origin of Product

United States

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